molecular formula C16H18N2O2 B3821483 6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3821483
M. Wt: 270.33 g/mol
InChI Key: RWXDVZUKIZXXAM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a pyridinyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another common method involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methylquinolin-2-one: Similar in structure but with a quinoline core.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyridinyl group.

    6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of a pyridinyl group.

Uniqueness

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and a pyridinyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

6,7-dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-19-14-9-11-6-8-18-16(12(11)10-15(14)20-2)13-5-3-4-7-17-13/h3-5,7,9-10,16,18H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXDVZUKIZXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline
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6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

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